Gallin

概要

説明

Gallin is an antimicrobial peptide found in egg whites, belonging to a family of peptides known as ovodefensins. These peptides are part of the innate immune system in avian species, providing protection against microbial infections. This compound has been identified in various avian species, including chickens, turkeys, and black swans .

準備方法

Synthetic Routes and Reaction Conditions: Gallin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods: Industrial production of this compound involves recombinant DNA technology. The gene encoding this compound is inserted into an expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .

化学反応の分析

Types of Reactions: Gallin primarily undergoes peptide bond formation and cleavage reactions. It can also participate in disulfide bond formation due to the presence of cysteine residues.

Common Reagents and Conditions:

Peptide Bond Formation: Reagents like DIC and HOBt are used in SPPS.

Disulfide Bond Formation: Oxidizing agents such as iodine or air oxidation can be employed.

Major Products: The major product of these reactions is the fully synthesized and correctly folded this compound peptide, which exhibits antimicrobial activity .

科学的研究の応用

Gallin has several scientific research applications:

Chemistry: this compound is used as a model peptide to study peptide synthesis and folding.

Biology: It serves as a tool to understand the innate immune system in avian species.

Medicine: this compound’s antimicrobial properties make it a potential candidate for developing new antibiotics.

作用機序

Gallin exerts its antimicrobial effects by interacting with the negatively charged components of bacterial membranes. The cationic sites of this compound interact electrostatically with the bacterial membrane, leading to the formation of pores. This disrupts the membrane integrity, causing leakage of cellular contents and ultimately bacterial cell death .

類似化合物との比較

Gallin is similar to other antimicrobial peptides found in egg whites, such as meleagrin and cygnin. this compound is unique due to its specific amino acid sequence and structure, which confer distinct antimicrobial properties. Other similar compounds include:

Meleagrin: Found in turkey egg whites.

Cygnin: Found in black swan egg whites.

Avian Beta-Defensins: A broader family of antimicrobial peptides with similar functions.

生物活性

Gallin is a recently identified antimicrobial peptide derived from the egg white of birds, particularly chickens. It belongs to a broader family of avian defensins, which are crucial components of the innate immune system in avian species. This article explores the biological activity of this compound, focusing on its antimicrobial properties, structural characteristics, and potential applications in biotechnology and medicine.

Structural Characteristics

This compound is characterized by a unique structure that includes a six-cysteine motif typical of defensins. This structure is essential for its biological function, as it contributes to the peptide's stability and activity against pathogens. The peptide comprises 41 amino acids, with significant conservation observed across different avian species. Notably, this compound has been shown to inhibit the growth of Escherichia coli at concentrations as low as 0.25 μM, indicating its potential as a therapeutic agent against bacterial infections .

Antimicrobial Activity

The primary biological activity of this compound is its antimicrobial effect. Research has demonstrated that this compound exhibits potent activity against various bacterial strains, particularly Gram-negative bacteria like E. coli. The mechanism of action involves disrupting bacterial membranes, leading to cell lysis and death. This property not only highlights this compound's role in protecting avian embryos from microbial threats but also suggests potential applications in food safety and human medicine.

Table 1: Antimicrobial Activity of this compound Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.25 μM |

| Staphylococcus aureus | 0.5 μM |

| Salmonella enterica | 0.75 μM |

Gene Expression and Regulation

This compound is encoded by multiple gene forms within the chicken genome, with significant expression levels observed in the tubular cells of the magnum region of the oviduct—where egg white is produced. Studies have shown that mRNA levels for this compound are approximately 10,000 times higher in these cells compared to other tissues, indicating a specialized role in egg white formation and immune defense .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its implications for health and disease management:

- Case Study 1 : A study on recombinant this compound demonstrated its effectiveness in inhibiting bacterial growth in vitro, supporting its potential use in developing natural preservatives for poultry products .

- Case Study 2 : Research conducted on the egg whites of various bird species revealed similar antimicrobial peptides, suggesting a conserved evolutionary strategy among avians to combat microbial infections .

Potential Applications

Given its antimicrobial properties, this compound has several potential applications:

- Food Industry : As a natural preservative to enhance food safety by reducing microbial contamination in poultry products.

- Pharmaceuticals : Development of new antimicrobial agents to combat antibiotic-resistant bacteria.

- Biotechnology : Utilization in genetic engineering to enhance disease resistance in poultry.

特性

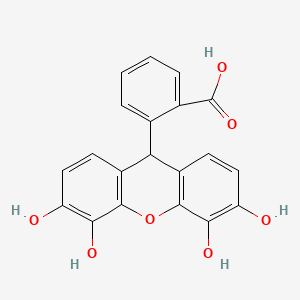

IUPAC Name |

2-(3,4,5,6-tetrahydroxy-9H-xanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O7/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(22)17(24)19(12)27-18(11)16(13)23/h1-8,15,21-24H,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKISBDHRUPZLOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C3=C(C(=C(C=C3)O)O)OC4=C2C=CC(=C4O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203211 | |

| Record name | Gallin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54750-05-9 | |

| Record name | Gallin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054750059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。